molecular formula C11H10ClF3N2O2 B2459238 5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one CAS No. 2175979-14-1

5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one

Cat. No.: B2459238
CAS No.: 2175979-14-1
M. Wt: 294.66
InChI Key: IEPJBMJUMSMAIS-UHFFFAOYSA-N
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Description

5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring attached to a chlorinated and trifluoromethylated pyridine moiety

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical intermediate in the synthesis of fatty acids .

Mode of Action

The compound acts as an ACC inhibitor . By binding to the ACC, it interferes with the enzyme’s ability to catalyze the conversion of acetyl-CoA to malonyl-CoA . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the production of fatty acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, the compound reduces the production of malonyl-CoA, a key intermediate in this pathway . This disruption can lead to downstream effects such as a decrease in the synthesis of important biomolecules that rely on fatty acids, impacting various cellular functions .

Pharmacokinetics

As a proherbicide, it undergoesbiochemical conversion (likely through hydrolysis of the methyl ester) to become the active herbicide .

Result of Action

The molecular effect of the compound’s action is the inhibition of fatty acid synthesis . On a cellular level, this can lead to a disruption in the production of biomolecules that rely on fatty acids, potentially affecting various cellular functions .

Action Environment

It’s worth noting that the compound is used in the agrochemical industry , suggesting that factors such as soil composition, temperature, and moisture levels could potentially influence its action and stability.

: EMBL-EBI

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable pyrrolidinone derivative under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring with a chlorinated and trifluoromethylated pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2/c12-8-3-6(11(13,14)15)4-16-10(8)19-5-7-1-2-9(18)17-7/h3-4,7H,1-2,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPJBMJUMSMAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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